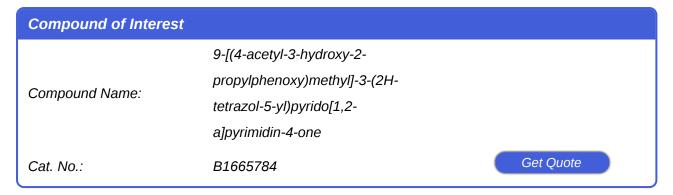


Pranlukast Dosage Calculation for In Vivo Mouse Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of Pranlukast, a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, in various in vivo mouse models. This document outlines detailed experimental protocols, dosage calculations, and data presentation to facilitate the effective use of Pranlukast in preclinical research settings, including studies on asthma, pulmonary fibrosis, and cancer.

Mechanism of Action

Pranlukast is a selective antagonist of the CysLT1R. By blocking this receptor, Pranlukast inhibits the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Beyond its primary mechanism, Pranlukast has also been shown to modulate key signaling pathways involved in inflammation and fibrosis, notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling.

Quantitative Data Summary

The following table summarizes the reported dosages of Pranlukast used in different in vivo mouse models. This information is critical for determining the appropriate dosage range for



your specific experimental needs.

Mouse Model	Pranluka st Dosage	Administr ation Route	Vehicle	Frequenc y	Study Outcome	Referenc e
Pulmonary Fibrosis (Silica- induced)	30 mg/kg	Oral Gavage	Not specified	Daily	Attenuated progression of pulmonary fibrosis	
Asthma (Ovalbumin -induced)	10 mg/kg	Oral Gavage	Not specified	Daily	Attenuated airway inflammatio n and hyperrespo nsiveness	N/A
Lung Cancer (Xenograft)	20 mg/kg	Intraperiton eal Injection	Not specified	Every other day	Inhibited tumor growth	N/A

^{*}Note: Specific vehicle information was not available in all cited

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